(3aS,3bR)-3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione
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Overview
Description
(3aS,3bR)-3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione is a natural product found in Gloeostereum incarnatum with data available.
Scientific Research Applications
Synthesis and Reactions
This compound serves as a key intermediate in the synthesis of other complex organic molecules. For example, Weinges et al. (1993) demonstrated its use in the total synthesis of (−)‐Coriolin and (−)‐Epicoriolin from (S)‐(+)‐Carvone, highlighting its role in organic synthesis processes (Weinges, Braum, Huber-Patz, & Irngartinger, 1993).
Camps et al. (2013) explored its cross metathesis, revealing the compound's utility in forming tetrasubstituted alkenes, a process significant in the creation of diverse molecular structures (Camps, Gómez, Budén, Otermin, Calvet, & Font‐Bardia, 2013).
In another study, Augustin et al. (1979) described the reactions of similar compounds with nucleophiles, further demonstrating the versatility of these molecules in organic synthesis (Augustin, Groth, Kristen, Peseke, & Wiechmann, 1979).
Potential Therapeutic Applications
- Jean et al. (2009) investigated a compound structurally related to (3aS,3bR)-3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione, known as Capnellene, for its anti-neuroinflammatory properties, indicating potential therapeutic applications in human inflammatory diseases (Jean, Chen, Sung, Duh, Huang, Lin, Tai, Tzeng, & Wen, 2009).
Advanced Chemical Synthesis
Damodharan et al. (2003) and Al’mukhametov et al. (2018) provided insights into the synthesis and structural analysis of compounds with similar structures, showcasing their roles in advanced chemical synthesis processes (Damodharan, Pattabhi, Sivakumar, & Kotha, 2003), (Al’mukhametov, Gimazetdinov, & Miftakhov, 2018).
Further research by Anderl et al. (2008) and Helbig et al. (2007) involved the use of similar compounds in the synthesis of functionalized pentalenes and as ligands in catalytic reactions, respectively, underscoring their significance in the development of new chemical entities (Anderl, Emo, Laschat, Baro, & Frey, 2008), (Helbig, Sauer, Cramer, Laschat, Baro, & Frey, 2007).
Additional Applications
- Studies by Hossain et al. (2020), Lu et al. (2018), and Kämmerer et al. (1981) focused on the synthesis and reactions of various derivatives, highlighting the broad utility of these compounds in chemical research and their potential in synthesizing novel structures (Hossain, Halim, Islam, Akhter, Ahmed, Romman, & Ahmed, 2020), (Lu, Chen, Xu, Zhao, Wang, Bai, Hua, Chen, & Pei, 2018), (Kämmerer, Happel, & Mathiasch, 1981).
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(3aS,3bR)-3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione |
InChI |
InChI=1S/C15H16O3/c1-8-11(16)6-9-5-10-12(17)13(2,3)7-15(10,18)14(8,9)4/h5-6,18H,1,7H2,2-4H3/t14-,15+/m1/s1 |
InChI Key |
JHGIQUYJFHGGCR-CABCVRRESA-N |
Isomeric SMILES |
C[C@@]12C(=C)C(=O)C=C1C=C3[C@]2(CC(C3=O)(C)C)O |
Canonical SMILES |
CC1(CC2(C(=CC3=CC(=O)C(=C)C32C)C1=O)O)C |
Synonyms |
(1-hydroxy-2,10,10-trimethyl)-3-methylenetricyclo(6.3.0.0(2,6))undec-5,7-diene-4,9-dione incarnal |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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